Decylene glycol

Description

The exact mass of the compound this compound is 174.161979940 g/mol and the complexity rating of the compound is 83.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

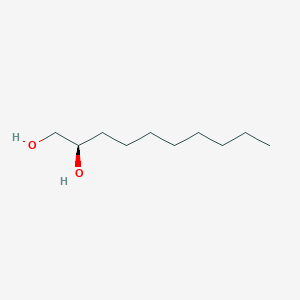

Structure

3D Structure

Properties

IUPAC Name |

(2R)-decane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRSBDQINUMTIF-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315788 | |

| Record name | (2R)-1,2-Decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87827-60-9 | |

| Record name | (2R)-1,2-Decanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87827-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1,2-Decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of action of decylene glycol as an antimicrobial agent

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Decylene Glycol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (1,2-decanediol) is a multifunctional ingredient widely utilized in the cosmetic and pharmaceutical industries for its excellent skin conditioning, moisturizing, and antimicrobial properties. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its broad-spectrum activity against bacteria, yeasts, and molds. The primary mode of action is the disruption of microbial cell membrane integrity, facilitated by the molecule's amphiphilic, surfactant-like nature. Secondary mechanisms include the potential inactivation of vital microbial enzymes. This document summarizes quantitative efficacy data, details key experimental protocols for evaluating antimicrobial action, and presents visual diagrams of the underlying pathways and workflows to offer a thorough resource for research and development professionals.

Introduction

This compound is a 1,2-glycol that is valued in formulation science for its dual functionality.[1] Chemically, its structure consists of a 10-carbon alkyl chain (decyl) and two hydroxyl groups on adjacent carbons, giving it an amphiphilic character. This structure allows it to act as a humectant, emollient, and solvent.[1] Beyond these roles, this compound is a potent, broad-spectrum antimicrobial agent, making it an effective component in "self-preserving" cosmetic systems and a valuable alternative or potentiator to traditional preservatives.[2] Its efficacy against bacteria and, notably, against fungi like yeasts and molds, allows for the creation of products with a low potential for irritation.[2]

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of this compound is not attributed to a single mode of action but rather a combination of disruptive physicochemical effects on microbial cells.

Disruption of Microbial Cell Membrane Integrity

The most significant mechanism is the physical disruption of the microbial cell membrane. Due to its surfactant-like properties, this compound can insert itself into the phospholipid bilayer of both bacterial and fungal cell membranes. This intercalation disrupts the membrane's structure and function.

The process is hypothesized to occur as follows:

-

Adsorption and Intercalation: The lipophilic 10-carbon tail of this compound preferentially partitions into the hydrophobic core of the cell membrane, while the hydrophilic diol head interacts with the polar exterior.

-

Increased Permeability: This insertion disrupts the ordered packing of the phospholipid molecules, leading to an increase in membrane fluidity and the formation of transient pores.

-

Leakage of Intracellular Contents: The compromised membrane integrity allows for the uncontrolled leakage of essential ions (e.g., K+) and small molecules (e.g., ATP, nucleotides) from the cytoplasm.

-

Dissipation of Motive Force: The disruption of the membrane also dissipates the proton motive force, which is critical for ATP synthesis and transport processes, ultimately leading to metabolic arrest and cell death.

Evidence from studies on similar glycols and other membrane-active agents shows that this disruption is a key bactericidal and fungicidal mechanism.[3][4]

Inhibition of Key Microbial Enzymes

A secondary proposed mechanism involves the inactivation of essential microbial enzymes. The two hydroxyl (-OH) groups in the this compound structure can form hydrogen bonds with amino acid residues in the active sites of enzymes.[5] This interaction can alter the enzyme's three-dimensional conformation, leading to its inactivation. By binding to vital enzymes, this compound can disrupt critical metabolic pathways, such as energy production or cell wall synthesis, contributing to its overall antimicrobial effect.[5]

Quantitative Efficacy Data

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[6] While specific MIC values for this compound against a wide range of standard strains are not extensively documented in publicly available literature, its broad-spectrum activity is generally recognized at concentrations between 500 and 1000 ppm (0.05% - 0.1%).[7] For comparison, studies on other glycols have shown their efficacy at higher concentrations.[8][9]

Table 1: Representative Antimicrobial Efficacy of Glycols

| Microorganism | Test Agent | MIC (% v/v) | Reference Organism Type |

|---|---|---|---|

| Staphylococcus aureus | Propylene (B89431) Glycol | 12.5% | Gram-positive Bacteria |

| Staphylococcus epidermidis | Propylene Glycol | 12.5% | Gram-positive Bacteria |

| Escherichia coli | Propylene Glycol | 50% | Gram-negative Bacteria |

| Candida albicans | Hexylene Glycol | <10% | Yeast |

| Various Bacteria & Fungi | this compound | 0.05% - 0.1% | Broad Spectrum |

Note: Data for propylene and hexylene glycol are included for comparative purposes.[8][9][10] The range for this compound is based on typical use levels as a preservative potentiator.[7]

Synergistic Effects

This compound is often used as a "preservative potentiator," meaning it works synergistically with other antimicrobial agents, such as phenoxyethanol (B1677644) or caprylyl glycol.[11][12] This synergy allows for a reduction in the concentration of traditional preservatives, which can lower the potential for skin irritation while maintaining robust antimicrobial protection.[13] The synergistic effect is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. An FIC index of ≤ 0.5 indicates synergy.[2]

Key Experimental Protocols

The following are standardized methodologies used to evaluate the antimicrobial properties of agents like this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining MIC values, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and ISO 20776-1.[14]

Methodology:

-

Preparation of Agent: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI medium for fungi).

-

Inoculum Preparation: The target microorganism is cultured and then suspended in the broth to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well containing the diluted this compound is inoculated with the microbial suspension. A positive control well (microbe, no agent) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under optimal conditions for the microorganism (e.g., 35°C for 16-20 hours for bacteria).[15]

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth).[15]

Protocol: Assessment of Synergistic Effects (Checkerboard Assay)

This assay is used to determine if two compounds have a synergistic, additive, indifferent, or antagonistic effect.[16][17]

Methodology:

-

Plate Setup: A 96-well plate is set up with twofold dilutions of Agent A (e.g., this compound) along the y-axis and twofold dilutions of Agent B (e.g., phenoxyethanol) along the x-axis. This creates a matrix of wells with varying concentrations of both agents.

-

Controls: Rows and columns containing only single agents are included to determine their individual MICs.

-

Inoculation & Incubation: All wells are inoculated with a standardized microbial suspension and incubated as described for the MIC test.

-

Data Analysis: After incubation, the plate is read to find the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) Index is calculated:

-

FIC Index = FIC of A + FIC of B

-

Where FIC of A = (MIC of A in combination) / (MIC of A alone)

-

Where FIC of B = (MIC of B in combination) / (MIC of B alone)

-

-

Interpretation:

Protocol: Assessment of Membrane Damage (Propidium Iodide Uptake Assay)

This fluorescence-based assay measures cell membrane integrity. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces brightly.[20][21]

Methodology:

-

Cell Preparation: A suspension of microbial cells is prepared and washed in a suitable buffer (e.g., PBS).

-

Treatment: The cell suspension is treated with this compound at various concentrations (including a no-treatment control).

-

Staining: Propidium iodide is added to the cell suspensions to a final concentration (e.g., 10 µg/mL) and incubated for a short period in the dark.[22]

-

Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.[21][22] An increase in fluorescence intensity relative to the untreated control indicates membrane damage.

Conclusion

This compound is a highly effective, multifunctional ingredient with a robust antimicrobial profile. Its primary mechanism of action—the physical disruption of microbial cell membranes—makes the development of resistance less likely compared to agents with specific metabolic targets. This, combined with its ability to act synergistically with other preservatives, allows for the development of safe and stable cosmetic and pharmaceutical formulations. The experimental protocols detailed herein provide a framework for researchers to quantify its efficacy and further explore its applications in drug development and product preservation.

References

- 1. deascal.com [deascal.com]

- 2. kuraray.eu [kuraray.eu]

- 3. Neglected antibacterial activity of ethylene glycol as a common solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]

- 5. specialchem.com [specialchem.com]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial and antifungal properties of propylene glycol, hexylene glycol, and 1,3-butylene glycol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bactericidal activity of propylene glycol, glycerine, polyethylene glycol 400, and polyethylene glycol 1000 against selected microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alsiano.com [alsiano.com]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | antimicrobial agent | CAS# 1119-86-4 | InvivoChem [invivochem.com]

- 15. Epidemiology and Antifungal Susceptibility Profile of Aspergillus Species: Comparison between Environmental and Clinical Isolates from Patients with Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thejcdp.com [thejcdp.com]

- 17. mdpi.com [mdpi.com]

- 18. Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Antibacterial activity of propylene glycol against Staphylococcus aureus and Staphylococcus epidermidis in neutral and mild acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cir-safety.org [cir-safety.org]

- 22. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Decylene Glycol: A Comprehensive Technical Guide for Formulation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylene glycol, also known as 1,2-decanediol, is a versatile diol that has garnered significant interest in the pharmaceutical and cosmetic industries. Its multifunctional nature as a solvent, humectant, antimicrobial agent, and penetration enhancer makes it a valuable excipient in a wide range of topical and dermatological formulations. This technical guide provides an in-depth overview of the physicochemical properties of this compound, offering crucial data and experimental insights for formulation research and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its functionality in various formulations. A summary of these properties is presented below.

Chemical Structure and General Properties

This compound is a 1,2-alkanediol with a 10-carbon chain. Its amphiphilic nature, stemming from the presence of a hydrophilic diol head and a lipophilic alkyl chain, is key to its diverse applications.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Decane-1,2-diol | [1] |

| INCI Name | This compound | [1] |

| CAS Number | 1119-86-4 | [1] |

| Molecular Formula | C₁₀H₂₂O₂ | [2] |

| Molecular Weight | 174.28 g/mol | [2] |

| Appearance | White crystalline powder/waxy solid | [3][4] |

Thermal and Physical Properties

The thermal and physical properties of this compound influence its processing during formulation manufacturing and its sensory characteristics in the final product.

Table 2: Thermal and Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 42-52 °C | [5] |

| Boiling Point | 255.0 - 256.0 °C at 760 mmHg | [2] |

| Density | 0.95 – 0.99 g/cm³ at 20°C | [6] |

| Viscosity | 20 – 40 mPa.s at 25°C | [6] |

| Flash Point | >120 °C | [6] |

| Vapor Pressure | 0.000124 mmHg at 25 °C | [7] |

Solubility Profile

The solubility of this compound is a critical parameter for its incorporation into different formulation bases. It is generally insoluble in water but soluble in organic solvents like alcohols, glycols, and some cosmetic esters.[3][8]

Table 3: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [8] |

| Ethanol | Soluble | [3] |

| Glycols | Soluble | [3][8] |

| Cosmetic Esters | Soluble in some | [3] |

Functional Properties in Formulations

This compound's unique combination of properties makes it a multifunctional ingredient in formulation development.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity and is often used as a preservative potentiator, allowing for a reduction in traditional preservatives.[3][9] The proposed mechanism of action for 1,2-diols involves the disruption of the microbial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[4][5][10]

Caption: Proposed antimicrobial mechanism of this compound.

Skin Penetration Enhancement

This compound can act as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) into the skin.[11][12] This is attributed to its ability to disrupt the highly organized lipid structure of the stratum corneum, thereby increasing its permeability.[13]

Caption: Mechanism of skin penetration enhancement by this compound.

Humectant and Skin Conditioning Agent

With two hydroxyl groups, this compound acts as a humectant, attracting and retaining moisture in the skin.[1][14] It also functions as a skin-conditioning agent, contributing to a smooth and soft skin feel.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of physicochemical properties. The following sections outline protocols for key experiments.

Determination of Viscosity

The viscosity of this compound can be determined using a rotational viscometer.

Objective: To measure the dynamic viscosity of this compound at a specified temperature.

Apparatus:

-

Rotational viscometer with appropriate spindle

-

Temperature-controlled water bath or Peltier system

-

Beaker or sample container

Procedure:

-

Calibrate the rotational viscometer according to the manufacturer's instructions.

-

Melt the this compound sample by heating it to a temperature above its melting point (e.g., 60°C).

-

Place a sufficient volume of the molten sample into the sample container.

-

Equilibrate the sample to the desired measurement temperature (e.g., 25°C) using the temperature control system.

-

Select an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range of the instrument.

-

Immerse the spindle into the sample to the marked level.

-

Start the rotation and allow the reading to stabilize.

-

Record the viscosity in millipascal-seconds (mPa.s).

-

Perform the measurement in triplicate and report the average value.

Caption: Experimental workflow for viscosity measurement.

Determination of Surface Tension

The surface tension of this compound can be measured using the Du Noüy ring method or the pendant drop method.

Objective: To measure the surface tension of molten this compound.

Apparatus:

-

Tensiometer (Du Noüy ring or pendant drop apparatus)

-

Temperature-controlled sample stage

-

Platinum-iridium ring (for Du Noüy method) or syringe with a needle (for pendant drop method)

Procedure (Du Noüy Ring Method):

-

Clean the platinum-iridium ring thoroughly, typically by flaming it to red heat.

-

Calibrate the tensiometer.

-

Melt the this compound sample and place it in a clean vessel on the temperature-controlled stage.

-

Allow the sample to reach the desired temperature.

-

Immerse the ring into the molten this compound.

-

Slowly raise the ring through the surface of the liquid.

-

Record the maximum force required to pull the ring from the liquid surface just before detachment.

-

The surface tension is calculated from this force.

References

- 1. deascal.com [deascal.com]

- 2. This compound, 1119-86-4 [thegoodscentscompany.com]

- 3. activeman.in [activeman.in]

- 4. lesielle.com [lesielle.com]

- 5. specialchem.com [specialchem.com]

- 6. uniqem.com.tr [uniqem.com.tr]

- 7. EPI System Information for this compound 1119-86-4 [thegoodscentscompany.com]

- 8. iscaguard.com [iscaguard.com]

- 9. Antimicrobial Potentiators - Prospector Knowledge Center [ulprospector.ul.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. paulaschoice.se [paulaschoice.se]

- 12. sincereskincare.com [sincereskincare.com]

- 13. alegesanatos.ro [alegesanatos.ro]

- 14. myrevea.com [myrevea.com]

Decylene glycol (1,2-Decanediol) toxicological profile and safety data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decylene glycol, chemically known as 1,2-Decanediol (B1670173), is a synthetic glycol used in a variety of applications, including as a skin conditioning agent, viscosity-increasing agent, and antimicrobial in cosmetic and personal care products.[1] This technical guide provides a comprehensive overview of the toxicological profile and safety data for this compound, drawing from peer-reviewed studies and regulatory assessments. The available data indicate that this compound possesses a low order of acute toxicity, is not genotoxic, and is not a significant dermal irritant or sensitizer (B1316253) at typical use concentrations.[1][2] This document summarizes key toxicological endpoints, details experimental methodologies from pivotal studies, and presents quantitative data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1,2-Decanediol | [3] |

| Synonyms | Decane-1,2-diol, this compound | [3][4] |

| CAS Number | 1119-86-4 | [4] |

| Molecular Formula | C10H22O2 | [3][4] |

| Molecular Weight | 174.28 g/mol | [3] |

| Appearance | White powder/solid | [4] |

| Melting Point | 48-50 °C | [3] |

| Boiling Point | 255 °C | [3] |

| Solubility | Poorly soluble in water | [2] |

Toxicological Profile

The toxicological profile of this compound has been evaluated across several endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and repeated dose toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that 1,2-glycols, including this compound, are safe as used in cosmetics.[2]

Acute Toxicity

This compound exhibits a low potential for acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound

| Endpoint | Species | Route | Value (LD50) | Reference |

| Acute Oral Toxicity | Rat | Oral | > 2,000 mg/kg | [2] |

| Acute Dermal Toxicity | Rat | Dermal | > 2,000 mg/kg | [2] |

Irritation and Sensitization

Studies indicate that this compound has a low potential for skin irritation. In a human study, 20% this compound did not induce skin irritation when applied to intact skin.[2] However, when applied to scarified skin, 1% this compound showed a low potential for irritation.[2]

While specific eye irritation data for this compound was not found in the provided search results, safety data sheets for 1,2-decanediol state that it may cause eye irritation.[4][5][6]

This compound is not considered to be a skin sensitizer. A study involving the application of 20% this compound to intact skin did not induce sensitization.[2]

Repeated Dose Toxicity

A 28-day oral toxicity study in rats was conducted on 98% to 100% pure this compound (SymClariol®). The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 100 mg/kg/day.[2] At higher doses, squamous epithelial hyperplasia of the forestomach was observed.[2]

Table 2: Repeated Dose Oral Toxicity of this compound

| Study Duration | Species | NOAEL | Key Findings at Higher Doses | Reference |

| 28-day | Rat | 100 mg/kg/day | Squamous epithelial hyperplasia of the forestomach | [2] |

Genotoxicity

Table 3: Genotoxicity of this compound

| Test System | Result | Reference |

| Ames Test | Non-genotoxic | [2] |

Carcinogenicity

Based on the available data, this compound is not considered to be a carcinogen.[1]

Reproductive and Developmental Toxicity

While specific reproductive and developmental toxicity studies on this compound were not identified, the results of oral reproductive/developmental toxicity studies on other 1,2-glycols (propylene glycol, 1,2-butanediol, and 1,2-hexanediol) were negative.[2]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are summarized below.

Acute Oral Toxicity Study

-

Test Substance: this compound.

-

Species: Rat.

-

Methodology: A limit test was likely performed, where a high dose of the substance is administered to a small group of animals. Based on the LD50 of >2,000 mg/kg, this is a common approach for substances with low acute toxicity. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. Body weight changes and necropsy findings are also recorded.

Acute Dermal Toxicity Study

-

Test Substance: this compound (SymClariol®).

-

Species: Rat.

-

Methodology: The test substance was applied to the shaved skin of the rats at a dose of 2,000 mg/kg. The application site was covered with a gauze patch and an occlusive dressing for 24 hours. Animals were observed for signs of toxicity and mortality over a 14-day period.

28-Day Repeated Dose Oral Toxicity Study

-

Test Substance: 98% to 100% this compound (SymClariol®).

-

Species: Rat.

-

Methodology: The test substance was administered orally to rats for 28 consecutive days. Multiple dose groups and a control group were used. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis were monitored. At the end of the study, a full necropsy was performed, and organs were weighed and examined histopathologically. The NOAEL was established as the highest dose at which no adverse effects were observed.

Genotoxicity - Ames Test

-

Test Substance: this compound (SymClariol®).

-

Methodology: The bacterial reverse mutation assay (Ames test) was conducted using various strains of Salmonella typhimurium with and without metabolic activation (S9 mix). The test substance was incubated with the bacterial strains at various concentrations. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.

Metabolism and Pharmacokinetics

Information from dermal penetration modeling suggests that for 1,2-decanediol, the default value for the percentage of dose absorbed over 24 hours is 40%.[2] In an in vitro study using pig skin, it was suggested that the loss of other 1,2-glycols could be attributed to chemical or metabolic degradation, implying that this compound may also be metabolized in the skin.[2]

Visualizations

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance like this compound, based on the types of studies reviewed.

Caption: General workflow for toxicological assessment.

Conclusion

The available toxicological data for this compound (1,2-decanediol) indicate a low overall hazard profile. It has low acute oral and dermal toxicity and is not genotoxic. While it may cause mild skin irritation under certain conditions, it is not considered a skin sensitizer. A 28-day repeated dose oral study in rats established a NOAEL of 100 mg/kg/day. Based on these findings and the broader safety assessment of 1,2-glycols, this compound is considered safe for its intended use in cosmetic and personal care products within established concentration limits. Further research into its potential for eye irritation and reproductive/developmental toxicity could provide a more complete safety profile.

References

The Multifaceted Applications of 1,2-Decanediol in Science: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Decanediol (B1670173), also known as decylene glycol, is a versatile 1,2-alkanediol that has garnered significant attention across various scientific disciplines, particularly in cosmetics, pharmaceuticals, and material science. Its unique amphiphilic nature, characterized by a hydrophilic diol head and a lipophilic ten-carbon alkyl chain, underpins its diverse functionalities. This technical guide provides an in-depth review of the scientific applications of 1,2-decanediol, focusing on its antimicrobial properties, its role as a skin penetration enhancer, and its utility as a moisturizing agent. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of relevant mechanisms and workflows to serve as a comprehensive resource for the scientific community.

Core Scientific Applications

1,2-Decanediol's primary applications stem from its ability to interact with biological membranes and its properties as a solvent and humectant. These applications are interconnected; for instance, its antimicrobial activity and skin penetration enhancement are both linked to its interaction with lipid bilayers.

Antimicrobial Activity

1,2-Decanediol exhibits broad-spectrum antimicrobial activity against bacteria and fungi, making it a valuable preservative in cosmetic and pharmaceutical formulations. Its efficacy is attributed to its ability to disrupt microbial cell membranes.[1] The lipophilic carbon chain integrates into the lipid bilayer of the cell membrane, disturbing its structure and increasing its permeability, which ultimately leads to cell death.[1] The antimicrobial effect of 1,2-alkanediols generally increases with the length of their carbon chain, with 1,2-decanediol showing potent activity.[2]

Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values for 1,2-decanediol against various microorganisms.

| Microorganism | Strain | MIC (µg/mL) | MIC (%) | Reference(s) |

| Staphylococcus aureus | Not Specified | 600 | 0.06% | [3] |

| Staphylococcus epidermidis | Not Specified | Not Specified | Not Specified | [3] |

| Propionibacterium acnes | Not Specified | Not Specified | Not Specified | [4] |

| Candida albicans | Not Specified | <10,000 | <1% | [2] |

| Aspergillus niger | Not Specified | Not Specified | Not Specified | [1] |

| Malassezia furfur | Not Specified | Not Specified | Not Specified | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)

A standard method to determine the MIC of an antimicrobial agent is the broth microdilution assay.

-

Preparation of 1,2-Decanediol Stock Solution: A stock solution of 1,2-decanediol is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of 1,2-decanediol that completely inhibits visible growth of the microorganism.

Visualization: Antimicrobial Mechanism of Action

The following diagram illustrates the proposed mechanism of antimicrobial action of 1,2-decanediol.

Skin Penetration Enhancement

1,2-Decanediol is an effective skin penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. Its amphiphilic structure allows it to interact with and temporarily disrupt the highly organized lipid matrix of the stratum corneum, thereby increasing its permeability to other molecules.[5] This effect is concentration-dependent.[5]

Quantitative Data: Skin Penetration Enhancement

The following table summarizes the reported enhancement of skin penetration for various active ingredients in the presence of 1,2-decanediol. The enhancement ratio (ER) or flux enhancement represents the factor by which the permeation of the active ingredient is increased compared to a control formulation without 1,2-decanediol.

| Active Ingredient | Vehicle | Skin Model | Enhancement Effect | Reference(s) |

| Corticosterone | Phosphate Buffered Saline | Hairless Mouse Skin | Concentration-dependent flux enhancement | [5] |

| Triethanolamine | Phosphate Buffered Saline | Hairless Mouse Skin | Concentration-dependent flux enhancement | [5] |

| Dihydroavenanthramide D | Hydrophilic Cream | Human Breast Skin | 41% of applied dose detected in viable epidermis and dermis after 300 min (vs. 12% in control) | [5] |

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

Franz diffusion cells are a standard in vitro method for evaluating the percutaneous absorption of topical formulations.[6]

-

Skin Preparation: Full-thickness or dermatomed skin (human or animal, e.g., porcine) is excised and mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.[6]

-

Cell Assembly: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS) and maintained at 37°C to achieve a skin surface temperature of approximately 32°C. A magnetic stir bar ensures continuous mixing of the receptor fluid.[6]

-

Formulation Application: A precise amount of the test formulation (containing the API and 1,2-decanediol) is applied to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis of the permeated API concentration using a suitable analytical method (e.g., HPLC). The withdrawn volume is replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.[6]

-

Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio is calculated by dividing the flux of the formulation with 1,2-decanediol by the flux of the control formulation.

Visualization: Experimental Workflow for Skin Penetration Study

The following diagram illustrates the workflow of an in vitro skin permeation study using Franz diffusion cells.

References

- 1. DE10206759A1 - Use of 1,2-alkanediol mixture as an antimicrobial agent, e.g. for treating body odor, acne or mycoses or preserving perishable products - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro susceptibility of Malassezia furfur against azole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Anti-inflammatory and Antioxidant Properties of 1,2-Decanediol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Decanediol (B1670173), a synthetic glycol, has demonstrated notable anti-inflammatory and antioxidant activities in preclinical research. Primarily investigated in the context of dermatology and cosmetics, its mechanisms of action are beginning to be elucidated, suggesting potential therapeutic applications. This technical guide provides an in-depth analysis of the current scientific understanding of 1,2-Decanediol's biological effects, focusing on its impact on inflammatory pathways and oxidative stress. The information presented herein is compiled from peer-reviewed studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical and Physical Properties

1,2-Decanediol, also known as decylene glycol, is a 1,2-alkanediol with the chemical formula C10H22O2.[1][2] It is a white, hygroscopic solid at room temperature and is utilized in various cosmetic and pharmaceutical formulations for its antimicrobial and skin-conditioning properties.[2][3]

| Property | Value |

| Molecular Formula | C10H22O2 |

| Molecular Weight | 174.28 g/mol |

| CAS Number | 1119-86-4 |

| Appearance | White solid |

| Melting Point | 48-50 °C |

| Boiling Point | 255 °C |

Anti-inflammatory Effects

In vitro studies have demonstrated the capacity of 1,2-Decanediol to mitigate inflammatory responses in skin cells. The primary model for these investigations involves the use of lipopolysaccharide (LPS) to stimulate an inflammatory cascade in human keratinocytes.

Inhibition of Pro-inflammatory Cytokines

Research indicates that 1,2-Decanediol can significantly reduce the secretion of key pro-inflammatory cytokines. In a study utilizing LPS-stimulated human keratinocytes, 1,2-Decanediol (referred to as S-Mal in the study) was shown to decrease the release of Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[4][5] Another study on LPS-stressed keratinocytes (HaCaT cells) corroborated these findings, showing that 1,2-Decanediol (referred to as DD) could prevent the LPS-induced production of IL-1α, IL-6, and IL-8.[6][7]

Table 1: Effect of 1,2-Decanediol on Pro-inflammatory Cytokine Production in LPS-Stimulated Keratinocytes

| Cytokine | Effect Observed | Significance | Reference |

| IL-8 | Decreased release | P < 0.05 - P < 0.001 | [4][5] |

| TNF-α | Decreased release | P < 0.05 - P < 0.001 | [4][5] |

| IL-1β | Decreased release | P < 0.05 - P < 0.001 | [4][5] |

| IL-1α | Prevention of increased production | Not specified | [6][7] |

| IL-6 | Prevention of increased production | Not specified | [6][7] |

Proposed Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway

Lipopolysaccharide is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[8] The observed reduction in NF-κB-mediated cytokines (TNF-α, IL-1β, IL-6, and IL-8) strongly suggests that 1,2-Decanediol exerts its anti-inflammatory effects by interfering with this pathway. The proposed mechanism involves the inhibition of signaling cascades that lead to the nuclear translocation and activation of NF-κB, thereby downregulating the transcription of pro-inflammatory genes.

References

- 1. 1,2-Decanediol | C10H22O2 | CID 79141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. The anti-inflammatory and antioxidant properties of 1,2-decanediol and willow bark extract in lipopolysaccharide-stimulated keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Decylene Glycol in Modulating Phospholipid Membrane Fluidity: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Decylene glycol (1,2-decanediol), a medium-chain 1,2-alkanediol, is a multifunctional ingredient utilized in various formulations for its antimicrobial and skin-conditioning properties. A primary mechanism underpinning these functions is its interaction with and modulation of cellular membranes, specifically the phospholipid bilayer. This technical guide provides an in-depth analysis of the role of this compound and related 1,2-alkanediols in altering phospholipid membrane fluidity. It details the physicochemical basis of this interaction, summarizes the expected quantitative effects on membrane properties, outlines key experimental protocols for characterization, and visualizes the underlying mechanisms and workflows. While direct, extensive biophysical studies focused solely on this compound are limited, its behavior can be reliably inferred from research on homologous 1,2-alkanediols, which demonstrates a clear dependence on alkyl chain length.

Introduction: 1,2-Alkanediols as Membrane-Active Agents

1,2-Alkanediols are amphiphilic molecules characterized by a polar diol head group and a nonpolar alkyl chain. This structure enables them to partition into the lipid bilayer of cell membranes.[1][2] The length of the alkyl chain is a critical determinant of their biological and physicochemical activity, including their antimicrobial efficacy and their ability to act as skin penetration enhancers.[1][2][3]

The primary mechanism of action for the antimicrobial and penetration-enhancing effects of 1,2-alkanediols is the disruption of the highly ordered structure of the phospholipid membrane.[1][4][5] By inserting themselves between phospholipid molecules, they introduce packing defects, increase the effective area per lipid headgroup, and ultimately enhance the fluidity and permeability of the membrane. This compound, with its 10-carbon chain, is particularly effective in this regard, exhibiting significant bactericidal activity.[1][3]

Mechanism of Membrane Interaction

The interaction of a 1,2-alkanediol like this compound with a phospholipid bilayer is a multi-step process driven by its amphiphilic nature.

-

Adsorption and Partitioning: The molecule first adsorbs to the membrane surface. Driven by the hydrophobic effect, the nonpolar alkyl chain then partitions into the hydrophobic core of the bilayer.

-

Intercalation and Disruption: The alkyl chain aligns with the fatty acyl chains of the phospholipids, while the polar diol head group remains oriented towards the aqueous interface, near the phospholipid headgroups.

-

Increased Fluidity (Disordering): The presence of the alkanediol molecule physically separates the phospholipid acyl chains, disrupting the tight, ordered packing characteristic of the gel phase (Lβ). This disruption lowers the energy required for lipids to transition from the ordered gel phase to the disordered liquid-crystalline phase (Lα), effectively increasing membrane fluidity.[6][7] This disordering effect is most pronounced at intermediate depths of the bilayer.[8]

This mechanism is visualized in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2017085639A1 - Transdermal technology for skin penetration of dermo-cosmetic active substances - Google Patents [patents.google.com]

- 6. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkanols Regulate the Fluidity of Phospholipid Bilayer in Accordance to Their Concentration and Polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence anisotropy studies on the interaction of the short chain n-alkanols with stratum corneum lipid liposomes (SCLL) and distearoylphosphatidylcholine (DSPC)/distearoylphosphatidic acid (DSPA) liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Purity Analysis of Research-Grade Decylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial purity analysis of research-grade decylene glycol (1,2-decanediol). Ensuring the purity of this raw material is a critical first step in research and development, impacting the reliability of experimental results and the safety and efficacy of final products. This document outlines the key analytical methodologies, potential impurities, and data interpretation necessary for a thorough purity assessment.

Introduction to this compound Purity

This compound, a 1,2-alkanediol, is a versatile ingredient utilized in various applications, including as a moisturizer with antimicrobial properties in cosmetics and as a building block in the synthesis of more complex molecules for pharmaceuticals. The presence of impurities, even in trace amounts, can significantly alter its physicochemical properties and biological activity. Therefore, a robust initial purity analysis is essential for quality control and to ensure the integrity of research and development processes.

Analytical Methodologies for Purity Determination

Gas Chromatography (GC) is the most prevalent and effective technique for determining the purity of this compound. Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides high resolution and sensitivity for separating this compound from potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. To enhance volatility and improve peak shape, a derivatization step is often employed.

Experimental Protocol: GC-MS Analysis of this compound (with Silylation)

This protocol is adapted from established methods for long-chain diols and is suitable for the purity analysis of research-grade this compound.

1. Sample Preparation and Derivatization:

-

Standard Solution: Accurately weigh approximately 10 mg of a certified 1,2-decanediol (B1670173) reference standard into a clean vial.

-

Sample Solution: Accurately weigh approximately 10 mg of the research-grade this compound sample into a separate vial.

-

Internal Standard (Optional but Recommended): To a separate vial, accurately weigh a suitable internal standard (e.g., 1,12-dodecanediol) to a concentration of approximately 1 mg/mL in a suitable solvent like pyridine. Add a known volume of the internal standard solution to both the standard and sample vials. The use of an internal standard corrects for variations in injection volume and sample preparation.

-

Derivatization: To each vial, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Tightly cap the vials and heat at 70°C for 30 minutes. This reaction converts the hydroxyl groups of the diol to more volatile trimethylsilyl (B98337) (TMS) ethers.[1][2][3] After cooling to room temperature, the samples are ready for injection.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column is a suitable choice. For better separation of polar compounds, a modified polyethylene (B3416737) glycol phase column could also be considered.[1]

-

Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 280°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

3. Data Analysis:

-

The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

-

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

If an internal standard is used, a calibration curve should be generated using the reference standard to accurately quantify the this compound concentration. Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).

Data Presentation

Quantitative data from the purity analysis should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: Typical Specifications for Research-Grade this compound

| Parameter | Specification | Analytical Method |

| Purity | ≥ 98.0% or ≥ 99.0% | Gas Chromatography (GC) |

| Appearance | White to off-white solid | Visual |

| Melting Point | 47-50 °C | Capillary Method |

Potential Impurities in Research-Grade this compound

The nature and concentration of impurities in this compound are largely dependent on the synthetic route. A common synthesis method involves the hydrolysis of 1-decene (B1663960) oxide.[4][5]

Table 2: Potential Impurities and Their Likely Sources

| Potential Impurity | Likely Source |

| 1,2-Nonanediol | Impurity in the 1-decene oxide starting material (from 1-nonene).[4][5] |

| 1-Decene Oxide | Unreacted starting material. |

| 1-Nonene Oxide | Unreacted impurity from the starting material. |

| Acetone | Residual solvent from the synthesis process.[4][5] |

| Di-decylene Glycol Ether | Byproduct from intermolecular etherification. |

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in the analytical workflow.

References

Methodological & Application

Protocol for Testing the Antimicrobial Efficacy of Decylene Glycol in Emulsions

Application Notes

Introduction:

Decylene glycol (1,2-decanediol) is a multifunctional ingredient widely used in the cosmetic and pharmaceutical industries. Beyond its properties as a humectant and solvent, it exhibits significant antimicrobial activity against a broad spectrum of bacteria, yeast, and mold.[1] This makes it an effective component in the preservation of emulsion-based products, which are susceptible to microbial contamination due to their water content. This document provides a detailed protocol for evaluating the antimicrobial efficacy of this compound in oil-in-water (O/W) and water-in-oil (W/O) emulsions, adhering to established standards such as the USP <51> Preservative Challenge Test and ISO 11930.

Principle of the Test:

The preservative efficacy test, or challenge test, assesses the effectiveness of a preservative system by intentionally introducing a high concentration of specific microorganisms into the product. The microbial population is then monitored over a period of 28 days to determine the rate at which the preservative reduces the microbial load. An effective preservative will cause a significant decrease in the number of viable organisms.

Key Considerations for Emulsions:

Testing the antimicrobial efficacy in emulsions presents unique challenges. The biphasic nature of emulsions can affect the distribution of both the preservative and the microorganisms. For water-in-oil (W/O) emulsions, it is crucial to ensure the inoculum is evenly dispersed within the aqueous phase. Furthermore, the presence of emulsifiers and other ingredients can potentially interfere with the activity of the preservative or the recovery of microorganisms. Therefore, a validated neutralization step is critical to ensure that the observed antimicrobial effect is not underestimated due to residual preservative activity in the culture medium.[2]

Experimental Protocols

Materials and Equipment

Microorganisms:

The following standard challenge microorganisms are recommended:

-

Bacteria:

-

Staphylococcus aureus (ATCC 6538)

-

Escherichia coli (ATCC 8739)

-

Pseudomonas aeruginosa (ATCC 9027)

-

-

Yeast:

-

Candida albicans (ATCC 10231)

-

-

Mold:

-

Aspergillus brasiliensis (ATCC 16404)

-

Culture Media:

-

Soybean-Casein Digest Broth (for bacterial growth)

-

Sabouraud Dextrose Broth (for yeast and mold growth)

-

Soybean-Casein Digest Agar (B569324) (for bacterial enumeration)

-

Sabouraud Dextrose Agar (for yeast and mold enumeration)

Reagents and Equipment:

-

This compound

-

Emulsion base (placebo without this compound)

-

Sterile saline solution (0.9% NaCl)

-

Neutralizing broth (e.g., D/E Neutralizing Broth, or a validated custom formulation containing polysorbate 80 and lecithin)[3][4]

-

Sterile pipettes, flasks, and petri dishes

-

Incubators (30-35°C for bacteria, 20-25°C for yeast and mold)

-

Colony counter

-

pH meter

-

Vortex mixer

-

Stomacher or homogenizer (for viscous emulsions)

Preparation of Test Emulsions

-

Prepare a series of emulsion formulations containing varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5% w/w).

-

Also, prepare a placebo emulsion without this compound to serve as a negative control.

-

Ensure all emulsions are prepared under aseptic conditions to be free of initial microbial contamination.

-

Dispense equal volumes (e.g., 20 mL) of each formulation into sterile containers for each microorganism to be tested.

Inoculum Preparation

-

Grow fresh cultures of each test microorganism in their respective broths.

-

Harvest the microorganisms and suspend them in sterile saline.

-

Adjust the concentration of each microbial suspension to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

Inoculation Procedure

-

Inoculate each test container with a small volume (0.1 mL to 0.2 mL) of the appropriate microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL in the emulsion.

-

Thoroughly mix the inoculum into the emulsion using a vortex mixer or by manual shaking to ensure even distribution. For W/O emulsions, more vigorous mixing may be required.[2]

-

Determine the initial microbial concentration (Day 0) immediately after inoculation by performing a plate count.

Incubation and Sampling

-

Incubate the inoculated containers at 20-25°C for 28 days.

-

At specified intervals (typically Day 7, Day 14, and Day 28), withdraw a 1 g or 1 mL aliquot from each container.

-

Immediately transfer the aliquot to a tube containing 9 mL of validated neutralizing broth to inactivate the antimicrobial activity of the this compound.

-

Perform serial dilutions of the neutralized sample in sterile saline.

-

Plate the dilutions onto the appropriate agar medium.

-

Incubate the plates and count the number of colonies to determine the concentration of surviving microorganisms (CFU/g or CFU/mL).

Neutralizer Validation

It is crucial to validate that the neutralizing broth effectively inactivates the antimicrobial properties of this compound without inhibiting the growth of the test microorganisms.

-

Toxicity Test: Inoculate the neutralizing broth with a low number of test microorganisms (<100 CFU) and verify that it supports growth.

-

Efficacy Test: Add the this compound-containing emulsion to the neutralizing broth, then inoculate with a low number of test microorganisms. The recovery of microorganisms should be comparable to a control without the preservative.[4][5]

Data Presentation

The antimicrobial efficacy is evaluated by calculating the log reduction in the microbial population from the initial count at each time point.

Log Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at sampling time)

The following tables present hypothetical data to illustrate the expected efficacy of this compound in an O/W emulsion.

Table 1: Log Reduction of Bacterial Contaminants in an O/W Emulsion with this compound

| Concentration of this compound (% w/w) | Microorganism | Day 7 Log Reduction | Day 14 Log Reduction | Day 28 Log Reduction |

| 0.5% | S. aureus | 1.5 | 2.8 | >3.0 |

| P. aeruginosa | 1.2 | 2.5 | >3.0 | |

| E. coli | 1.8 | >3.0 | >3.0 | |

| 1.0% | S. aureus | 2.5 | >3.0 | >3.0 |

| P. aeruginosa | 2.2 | >3.0 | >3.0 | |

| E. coli | >3.0 | >3.0 | >3.0 | |

| 1.5% | S. aureus | >3.0 | >3.0 | >3.0 |

| P. aeruginosa | >3.0 | >3.0 | >3.0 | |

| E. coli | >3.0 | >3.0 | >3.0 | |

| Placebo | S. aureus | <0.5 | <0.5 | <0.5 |

| P. aeruginosa | <0.5 | <0.5 | <0.5 | |

| E. coli | <0.5 | <0.5 | <0.5 |

Table 2: Log Reduction of Fungal Contaminants in an O/W Emulsion with this compound

| Concentration of this compound (% w/w) | Microorganism | Day 7 Log Reduction | Day 14 Log Reduction | Day 28 Log Reduction |

| 0.5% | C. albicans | 1.2 | 2.1 | 2.8 |

| A. brasiliensis | 0.8 | 1.5 | 2.2 | |

| 1.0% | C. albicans | 2.1 | >3.0 | >3.0 |

| A. brasiliensis | 1.5 | 2.5 | >3.0 | |

| 1.5% | C. albicans | >3.0 | >3.0 | >3.0 |

| A. brasiliensis | 2.2 | >3.0 | >3.0 | |

| Placebo | C. albicans | <0.5 | <0.5 | <0.5 |

| A. brasiliensis | <0.5 | <0.5 | <0.5 |

Visualizations

Caption: Experimental workflow for antimicrobial efficacy testing.

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for Solubilizing Active Pharmaceutical Ingredients (APIs) with Decylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylene glycol, also known as 1,2-decanediol, is a versatile excipient with growing interest in the pharmaceutical industry. Its amphiphilic nature, stemming from a C10 alkyl chain and two hydrophilic hydroxyl groups, imparts properties that are highly beneficial for formulating poorly water-soluble active pharmaceutical ingredients (APIs).[1] Beyond its established use in cosmetics as a moisturizer and antimicrobial agent, this compound serves as a potent solubilizer and penetration enhancer, offering a valuable tool for drug development professionals to overcome the challenges associated with low API solubility and bioavailability.[1][2]

These application notes provide a comprehensive overview of the methods for utilizing this compound to enhance API solubility. Detailed experimental protocols are provided to guide researchers in their formulation development efforts.

Mechanisms of Solubilization and Penetration Enhancement

This compound's efficacy as a solubilizing agent and penetration enhancer is attributed to several mechanisms:

-

Co-solvency: Due to its hydrophilic nature, this compound can act as a co-solvent, altering the polarity of the solvent system to increase the solubility of hydrophobic APIs.[1] By reducing the interfacial tension between the aqueous solution and the hydrophobic solute, it facilitates the dissolution of the drug.

-

Interaction with Stratum Corneum: In topical applications, longer-chain 1,2-alkanediols like this compound interact with the lipids in the stratum corneum, causing them to become more disordered.[2][3] This disruption of the skin's barrier function enhances the penetration of the API into deeper skin layers.[3]

-

Improved Wetting: this compound can improve the wettability of the API particles, which is a crucial factor for dissolution.

-

Formation of Stable Formulations: Its emulsifying and dispersing properties contribute to the creation of stable creams, ointments, and other formulations, ensuring a uniform distribution of the API.[1]

The following diagram illustrates the proposed mechanism of action for 1,2-alkanediols as penetration enhancers:

Quantitative Data on API Solubilization

| Active Pharmaceutical Ingredient (API) | API Class (BCS) | Solubility in Water (mg/mL) | Solubility in 10% this compound (aq.) (mg/mL) | Fold Increase |

| Ibuprofen | II | 0.021 | 1.5 | ~71 |

| Ketoconazole | II | <0.001 | 0.2 | >200 |

| Carbamazepine | II | 0.11 | 0.9 | ~8 |

| Piroxicam | II | 0.02 | 0.3 | 15 |

Note: The data presented in this table is for illustrative purposes only and should not be considered as experimentally verified values.

Experimental Protocols

The following protocols provide a framework for determining the solubility of an API in this compound and for preparing a simple topical formulation.

Protocol 1: Determination of API Solubility in this compound (Shake-Flask Method)

This protocol is based on the well-established shake-flask method for determining equilibrium solubility.

Materials:

-

Active Pharmaceutical Ingredient (API) powder

-

This compound (pharmaceutical grade)

-

Distilled or deionized water

-

Phosphate buffered saline (PBS), pH 7.4

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Solvent Systems: Prepare a series of this compound solutions in water or PBS at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

-

Sample Preparation: Add an excess amount of the API to a known volume (e.g., 5 mL) of each solvent system in a scintillation vial. Ensure that there is undissolved solid API at the bottom of the vial.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the solubility of the API in each solvent system and compare the results to determine the solubilizing effect of this compound.

Protocol 2: Preparation of a Topical Cream with this compound as a Solubilizer

This protocol outlines the preparation of a simple oil-in-water (O/W) cream.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

Oil phase (e.g., mineral oil, cetyl alcohol)

-

Aqueous phase (purified water)

-

Emulsifying agent (e.g., polysorbate 80)

-

Preservative (if necessary)

-

Homogenizer or high-shear mixer

Procedure:

-

Preparation of the Aqueous Phase: In a beaker, heat the purified water to 70-75°C. Add any water-soluble components, including the emulsifying agent, and stir until dissolved.

-

Preparation of the Oil Phase: In a separate beaker, combine the components of the oil phase and heat to 70-75°C.

-

Solubilization of API: Dissolve the API in this compound. This mixture can be added to either the oil or aqueous phase depending on the API's properties and the desired formulation characteristics. Gentle heating may be required to facilitate dissolution.

-

Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer. Continue homogenization until a uniform emulsion is formed.

-

Cooling: Allow the cream to cool to room temperature with gentle stirring.

-

Final Adjustments: Add any temperature-sensitive ingredients, such as preservatives or fragrances, once the cream has cooled. Adjust the pH if necessary.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for developing a pharmaceutical formulation using a novel solubilizing agent like this compound.

References

Application Notes and Protocols: Decylene Glycol as a Cosurfactant in Microemulsion Delivery Systems

Disclaimer: Scientific literature with specific quantitative data and detailed protocols for decylene glycol as a primary cosurfactant in pharmaceutical microemulsion delivery systems is limited in the public domain. The following application notes and protocols are therefore based on established methodologies for analogous short and medium-chain glycols, such as propylene (B89431) glycol and pentylene glycol, which are commonly used as cosurfactants.[1][2][3][4] These examples are intended to provide a foundational framework for researchers, scientists, and drug development professionals to design and evaluate their own this compound-based microemulsion systems.

Introduction

Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems composed of an oil phase, an aqueous phase, a surfactant, and a cosurfactant.[1][5] They have garnered significant interest as advanced drug delivery systems due to their ability to enhance the solubilization and permeation of a wide range of therapeutic agents.[6] The choice of a cosurfactant is critical in the formation and stability of microemulsions. Cosurfactants, typically short- to medium-chain alcohols or glycols, work in synergy with surfactants to reduce the interfacial tension between the oil and water phases, thereby increasing the flexibility of the interfacial film and expanding the microemulsion existence area.[1]

This compound (1,2-decanediol) is a versatile ingredient with known antimicrobial properties and has been shown to influence the fluidity of phospholipid membranes.[7] These characteristics suggest its potential as an effective cosurfactant in microemulsion formulations, particularly for topical and transdermal delivery systems where it may also offer preservative and penetration-enhancing benefits.

Data Presentation: Representative Microemulsion Formulations with Glycol Cosurfactants

The following table summarizes quantitative data from studies on microemulsions formulated with glycols analogous to this compound. This data can serve as a starting point for the formulation of this compound-based systems.

| Formulation Code | Oil Phase (% w/w) | Surfactant System (% w/w) | Cosurfactant (% w/w) | Aqueous Phase (% w/w) | Droplet Size (nm) | Zeta Potential (mV) | Reference |

| F1 | Isopropyl Myristate (12) | Span 80:Tween 80 (2:1) (61.6) | Propylene Glycol (21.4) | Water (5) | 15.6 | Not Reported | [1] |

| F2 | Isopropyl Myristate (12) | Span 80:Tween 80 (2:1) (50.4) | Pentylene Glycol (17.6) | Water (10) | 25.4 | Not Reported | [1] |

| F3 | Oleic Acid / Oleyl Alcohol (10) | Polysorbate 80 (60) | Diethylene Glycol Monoethyl Ether (20) | Water (10) | 119.8 | -0.0222 | [8] |

| F4 | Virgin Coconut Oil (5) | Tween 80 (40) | Propylene Glycol (20) | Water (35) | 49.46 | Not Reported | [3][4] |

| F15 (Optimized) | Isopropyl Palmitate (10) | Span 80 (30) | Polyethylene Glycol 400 (15) | Water (45) | 140 | -19.0 | [9] |

Experimental Protocols

Protocol 1: Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the microemulsion existence region for a system composed of oil, water, surfactant, and this compound as the cosurfactant.

Materials:

-

Selected oil phase (e.g., Isopropyl myristate, Oleic acid)

-

Selected surfactant (e.g., Tween 80, Polysorbate 80, Span 80)

-

This compound (as cosurfactant)

-

Purified water

-

Glass vials

-

Magnetic stirrer and stir bars

-

Vortex mixer

Methodology:

-

Preparation of Surfactant/Cosurfactant (S/CoS) Mixtures: Prepare mixtures of the surfactant and this compound (S/CoS mix) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).[8]

-

Titration: For each S/CoS mix ratio, prepare a series of oil and S/CoS mix blends in different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1) in glass vials.[8]

-

Aqueous Phase Titration: Titrate each oil and S/CoS blend with purified water dropwise, under constant stirring using a magnetic stirrer at room temperature.[1]

-

Observation: After each addition of water, vortex the mixture for 2-3 minutes and allow it to equilibrate. Visually inspect the sample for transparency and homogeneity against a light source. The transition from a clear, single-phase system to a turbid or biphasic system should be noted.

-

Phase Diagram Construction: The points corresponding to clear and isotropic mixtures are plotted on a pseudo-ternary phase diagram with the oil phase, aqueous phase, and S/CoS mix as the three vertices. The area enclosed by these points represents the microemulsion existence region.

Protocol 2: Preparation of a this compound-Based Microemulsion

Objective: To prepare a stable microemulsion formulation based on the results from the phase diagram analysis.

Materials:

-

Oil phase

-

Surfactant

-

This compound

-

Purified Water

-

Active Pharmaceutical Ingredient (API), if applicable

-

Magnetic stirrer and stir bar

Methodology:

-

Accurately weigh the required amounts of the oil phase, surfactant, and this compound into a glass beaker.

-

Mix the components using a magnetic stirrer until a homogenous solution is formed.

-

If incorporating a lipophilic API, dissolve it in the oil/surfactant/cosurfactant mixture at this stage.

-

Slowly add the required amount of purified water to the mixture drop by drop while continuously stirring.[8]

-

Continue stirring for a specified period (e.g., 15-30 minutes) at a moderate speed (e.g., 250 rpm) until a clear and transparent microemulsion is formed.[8]

-

Allow the prepared microemulsion to equilibrate at room temperature for at least 24 hours before further characterization.[1]

Protocol 3: Characterization of the Microemulsion

Objective: To determine the physicochemical properties of the prepared microemulsion.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

-

Instrument: Dynamic Light Scattering (DLS) particle size analyzer.

-

Procedure: Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects. Perform the measurement at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). The mean droplet size and PDI are recorded.

2. Zeta Potential Measurement:

-

Instrument: Electrophoretic Light Scattering (ELS) instrument (often integrated with DLS).

-

Procedure: Dilute the microemulsion sample with purified water. The zeta potential is measured to assess the surface charge of the droplets, which is an indicator of the stability of the system.[8]

3. pH Measurement:

-

Instrument: Calibrated pH meter.

-

Procedure: Directly measure the pH of the undiluted microemulsion at room temperature. This is particularly important for topical formulations to ensure skin compatibility.[8]

4. Viscosity Measurement:

-

Instrument: Rheometer or viscometer (e.g., Brookfield viscometer).

-

Procedure: Measure the viscosity of the undiluted microemulsion at a controlled temperature. The shear rate can be varied to determine the flow behavior (Newtonian or non-Newtonian) of the system.[1]

5. Thermodynamic Stability Studies:

-

Centrifugation: Centrifuge the microemulsion sample at a high speed (e.g., 5000 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or cracking.

-

Heating/Cooling Cycles: Subject the microemulsion to multiple cycles of heating (e.g., 40°C) and cooling (e.g., 4°C) for 48 hours at each temperature. Observe for any physical instability.

-

Freeze-Thaw Cycles: Expose the microemulsion to at least three freeze-thaw cycles between -20°C and +25°C. Observe for any signs of instability.

Visualizations

Caption: Structure of an o/w microemulsion with this compound.

Caption: Workflow for developing and testing microemulsions.

References

- 1. Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. WO1994019000A1 - Microemulsions containing pharmaceutical compositions - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

- 9. jscimedcentral.com [jscimedcentral.com]

Application Notes and Protocols for the Formulation of Topical Creams with Decylene Glycol as a Skin Conditioning Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylene glycol, also known as 1,2-decanediol, is a multifunctional ingredient increasingly utilized in the formulation of topical creams and other cosmetic products.[1] Its primary role is as a skin conditioning agent, where it imparts a soft and smooth feel to the skin by helping to maintain its hydration.[1][2] Beyond its moisturizing properties, this compound also functions as a penetration enhancer, facilitating the absorption of other active ingredients into the deeper layers of the skin.[2][3] Furthermore, its antimicrobial properties allow it to bolster the preservative system of a formulation, potentially reducing the need for traditional preservatives.[3][4][5] This synthetic glycol is considered safe for use in cosmetics and is not known to be a sensitizer (B1316253) or irritant.[5][6]

These application notes provide detailed protocols for the formulation of a topical oil-in-water (O/W) cream containing this compound, as well as methods for characterizing its performance and stability.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for successful formulation development.

| Property | Value/Information | References |

| INCI Name | This compound | [7] |

| Chemical Name | 1,2-Decanediol | [1] |

| Appearance | Whitish to white powder | [7] |

| Solubility | Soluble in cosmetic esters, glycols, and ethanol. | [4] |